molecular formula C18H21N3O B3745078 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B3745078
M. Wt: 295.4 g/mol
InChI Key: OUWOUICAXVWGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as EAI045, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. In

Mechanism of Action

2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone binds to the ATP-binding site of EGFR T790M, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell growth and proliferation. This mechanism of action makes it a promising candidate for cancer treatment, as it specifically targets the mutated EGFR while sparing normal cells.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has potent antitumor activity in preclinical models of non-small cell lung cancer. It has also been found to have low toxicity in animal models, indicating its potential for use in humans. Additionally, 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to overcome resistance to other EGFR inhibitors, making it a promising option for patients who have developed resistance to current therapies.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is its specificity for the mutated EGFR, which allows for targeted therapy and minimizes off-target effects. However, one limitation is the difficulty in synthesizing the compound, which may limit its availability for research purposes.

Future Directions

Future research directions for 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone could include exploring its potential for use in combination therapies, investigating its efficacy in other types of cancer, and further optimizing its synthesis method to increase availability for research and potential clinical use.
In conclusion, 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a promising small molecule inhibitor that has shown potential for use in cancer treatment through its specific targeting of the mutated EGFR T790M. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important area of research for the future.

Scientific Research Applications

2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been studied for its potential use in cancer treatment, specifically in targeting EGFR T790M, a mutation that is commonly found in non-small cell lung cancer. It has been found to be a potent inhibitor of EGFR T790M and has shown promising results in preclinical studies.

properties

IUPAC Name

2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-12-5-7-13(8-6-12)20-17-19-11-14-15(21-17)9-18(2,3)10-16(14)22/h5-8,11H,4,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWOUICAXVWGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323326
Record name 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one

CAS RN

714257-35-9
Record name 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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